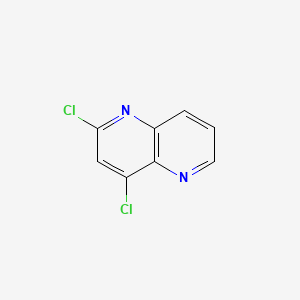

2,4-Dichloro-1,5-naphthyridine

Descripción

Propiedades

IUPAC Name |

2,4-dichloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-4-7(10)12-6-2-1-3-11-8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXUGCOGJVNBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=N2)Cl)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345878 | |

| Record name | 2,4-Dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28252-82-6 | |

| Record name | 2,4-Dichloro-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28252-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization Approaches

Cyclization remains the cornerstone in the synthesis of 1,5-naphthyridine derivatives, including 2,4-dichloro-1,5-naphthyridine. Several cyclization strategies are described in the literature:

- From Aliphatic Substrates: Double cyclization of appropriate aliphatic substrates can yield the naphthyridine core, although this approach is more common for reduced or substituted derivatives.

- From Substituted Pyridines: Cyclization of chlorinated pyridine derivatives with suitable synthons is a widely used method for introducing chlorine at specific positions.

Halogenation of Preformed 1,5-Naphthyridines

A practical and selective method involves the direct halogenation of the 1,5-naphthyridine ring:

- Chlorination: Treating 1,5-naphthyridine or its derivatives with chlorinating agents (such as phosphorus oxychloride, N-chlorosuccinimide, or chlorine gas) under controlled conditions introduces chlorine atoms at the 2 and 4 positions. The regioselectivity is influenced by reaction temperature, solvent, and the presence of activating or directing groups.

Cross-Coupling and Functional Group Interconversion

Modern synthetic strategies also employ cross-coupling reactions:

- Stille, Negishi, and Suzuki Couplings: These palladium-catalyzed reactions allow for the introduction of chloro-substituents or the assembly of the naphthyridine core from halogenated precursors.

- Functional Group Interconversion: Starting from 2,4-dihydroxy-1,5-naphthyridine, conversion to the dichloro derivative can be achieved using chlorinating agents.

Detailed Synthetic Procedures

The following table summarizes key synthetic routes for this compound, based on literature findings:

| Method ID | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,5-Naphthyridine | Cl₂ (gas), solvent (e.g., CCl₄), reflux | 50–70 | Direct chlorination, risk of over-chlorination |

| 2 | 2,4-Dihydroxy-1,5-naphthyridine | POCl₃, reflux | 60–80 | Chlorination via hydroxy precursor, high selectivity |

| 3 | Halogenated pyridine derivatives | Cyclization with appropriate synthons | 40–65 | Allows for substitution pattern control |

| 4 | 2,4-Dibromo-1,5-naphthyridine | Halogen exchange with CuCl (Sandmeyer type) | 35–55 | Useful for late-stage chlorination |

| 5 | 1,5-Naphthyridine | N-Chlorosuccinimide, acetonitrile, mild heat | 45–60 | Mild, safer alternative to Cl₂ gas |

- Yields and selectivity depend on the purity of starting materials and precise control of reaction conditions.

- The use of phosphorus oxychloride (POCl₃) is particularly effective for converting hydroxy groups to chloro substituents with minimal side reactions.

- Cross-coupling methods are advantageous for complex or highly substituted derivatives but require access to suitable halogenated precursors and palladium catalysts.

Comparative Analysis of Synthetic Methods

| Criteria | Direct Chlorination | POCl₃ Chlorination | Cross-Coupling | Halogen Exchange |

|---|---|---|---|---|

| Selectivity | Moderate | High | High | Moderate |

| Operational Simplicity | Moderate | Moderate | Low (multi-step) | Moderate |

| Safety | Low (Cl₂ gas) | Moderate | Moderate | Moderate |

| Scalability | High | High | Moderate | Moderate |

| Environmental Impact | High | Moderate | Low–Moderate | Moderate |

Research Findings and Optimization

- Recent Advances: Reviews highlight the growing use of greener oxidants and recyclable catalysts for naphthyridine synthesis, improving both yield and environmental compatibility.

- Catalyst Selection: Iodine and other recyclable catalysts have been reported for related cyclization steps, offering cost and sustainability benefits.

- Solvent Choice: Chlorobenzene and dioxane/water mixtures are preferred for certain cyclization reactions due to their ability to dissolve both polar and non-polar reactants and facilitate heat transfer.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

Cross-Coupling Reactions: It can form metal complexes through cross-coupling reactions with palladium or other metals.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Cross-Coupling: Palladium catalysts in the presence of ligands and bases.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2,4-Dichloro-1,5-naphthyridine and its derivatives have been extensively studied for their biological activities. These compounds have shown promise in several therapeutic areas:

- Antimicrobial Activity : Research indicates that naphthyridine derivatives possess significant antibacterial and antifungal properties. For example, studies have demonstrated that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : Compounds in the naphthyridine class have been investigated for their ability to inhibit cancer cell growth. Notably, some derivatives have shown potent cytotoxic effects against human cancer cell lines such as HL-60 and HeLa cells . The mechanism often involves the inhibition of topoisomerase II, which is crucial for DNA replication and repair.

- Antimalarial Agents : There is ongoing research into the potential of this compound as an antimalarial agent. Preliminary studies suggest that certain derivatives can exhibit activity comparable to established treatments like quinine .

Chemical Synthesis Applications

This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions:

- Electrophilic Aromatic Substitution : The chlorine atoms in this compound can be replaced by more reactive electrophiles, facilitating the synthesis of substituted naphthyridines.

- Nucleophilic Substitution : The compound can react with nucleophiles at positions adjacent to the nitrogen atoms, allowing for the formation of a wide range of derivatives.

- Halogenation and Alkylation : These reactions further expand the library of potential naphthyridine derivatives that can be synthesized from this compound.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Naphthyridine derivatives have been explored for their utility in OLED technology due to their electronic properties .

- Sensors and Semiconductors : The compound's unique structure may also lend itself to applications in sensors and semiconductor materials .

Data Table: Biological Activities of this compound Derivatives

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthyridine derivatives including this compound against clinical isolates of bacteria. The results indicated a significant reduction in bacterial viability at low concentrations.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that certain derivatives of this compound inhibited cell proliferation effectively compared to standard chemotherapeutics. The mechanism was linked to apoptosis induction via topoisomerase inhibition.

Case Study 3: Synthesis of Novel Derivatives

Researchers developed a new synthetic route for producing alkoxy-substituted naphthyridines from this compound. This approach allowed for the exploration of structure-activity relationships that could enhance biological efficacy.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. As a heterocyclic compound, it can act as a ligand, coordinating with metal ions to form complexes. These complexes can then interact with biological macromolecules, such as enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: 2,8-Dichloro-1,5-naphthyridine

- CAS : 28252-76-8

- Structural Differences : Chlorine substituents at positions 2 and 8 instead of 2 and 3.

- Synthesis : Less commonly reported, with lower yields (e.g., 14.4% for 2,6-dichloro derivatives via modified Skraup synthesis) .

- Reactivity : The 2,8-isomer exhibits distinct NMR patterns (two AB systems for H₃/H₄ and H₆/H₇ protons) compared to the AX system of the 2,4-isomer, reflecting electronic differences due to substituent positions .

- Applications: Limited in drug development but explored in ligand synthesis .

Regioisomers: 2,4-Dichloro-1,7-naphthyridine

- CAS : 54920-78-4

- Structural Differences : The naphthyridine core shifts to a 1,7-configuration, altering ring geometry.

- Synthesis : Requires distinct pathways, such as cyanation of benzo[c][1,5]naphthyridine N-oxide derivatives .

- Reactivity : Reduced utility in nucleophilic substitution (SNAr) due to less favorable leaving group positioning compared to 1,5-naphthyridines .

Halogen-Substituted Derivatives: 3,8-Dibromo-1,5-naphthyridine

- CAS : 154015-16-4

- Structural Differences : Bromine replaces chlorine at positions 3 and 6.

- Reactivity : Bromine’s higher leaving group ability enhances cross-coupling reactions (e.g., Suzuki-Miyaura), but increased steric hindrance may limit accessibility .

- Applications : Primarily in materials science and agrochemical research .

Methyl-Substituted Analog: 2-Chloro-3-methyl-1,5-naphthyridine

- CAS : 1049030-27-4

- Structural Differences : A methyl group at position 3 and chlorine at position 2.

- Synthesis : Achieved via regioselective chlorination of methyl-substituted precursors .

- Applications : Explored for antimicrobial activity and 5HT2A receptor antagonism .

Comparative Data Table

Key Research Findings

- Synthetic Versatility : this compound outperforms isomers in SNAr reactions, enabling efficient amination (e.g., with (1-methyl-1H-pyrazol-4-yl)methanamine to yield PDE10A inhibitors) .

- Biological Activity : Chlorine at positions 2 and 4 enhances binding to kinase active sites (e.g., DYRK1A), while bromine or methyl groups shift activity toward antimicrobial targets .

- Physicochemical Properties : The 2,4-isomer’s solubility and stability in organic solvents (e.g., CCl₄) make it preferable for industrial-scale synthesis compared to brominated analogs .

Actividad Biológica

2,4-Dichloro-1,5-naphthyridine (C₈H₄Cl₂N₂) is a compound belonging to the naphthyridine family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and potential antiviral properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a naphthyridine structure with two chlorine atoms at the 2 and 4 positions. This unique positioning contributes to its distinct chemical behavior and potential applications in medicinal chemistry. The molecular formula is represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. A study highlighted that derivatives of naphthyridines have been explored for their effectiveness against both Gram-positive and Gram-negative bacteria .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Active against various strains |

| Escherichia coli | Moderate activity |

| Pseudomonas aeruginosa | Limited activity |

Anticancer Activity

The anticancer properties of this compound have been evaluated through various studies. Some derivatives have demonstrated the ability to inhibit cancer cell growth by targeting specific enzymes involved in cancer proliferation. For example, certain synthesized derivatives exhibited inhibitory effects on topoisomerase I (Top1) and antiproliferative activity against human colon cancer cells (COLO 205) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| COLO 205 | <10 | Topoisomerase I inhibition |

| HeLa | <15 | Induction of apoptosis |

| A549 | <20 | Cell cycle arrest in G2/M phase |

Antiviral Potential

While specific antiviral activities of this compound remain less explored, its structural characteristics suggest potential interactions with viral targets. Similar compounds in the naphthyridine class have been investigated for their antiviral properties, indicating that further research could yield valuable insights into the antiviral capabilities of this compound .

Case Studies

- In Vitro Anticancer Screening : A study synthesized several naphthyridine derivatives and conducted in vitro screenings against various cancer cell lines. Results indicated that some compounds significantly inhibited cell growth by inducing apoptosis and disrupting cell cycle progression .

- Antimicrobial Efficacy Evaluation : Another research effort focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study concluded that this compound could serve as a lead structure for developing new antibiotics .

Q & A

Q. What are the primary synthetic routes for 2,4-dichloro-1,5-naphthyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). For example, 2,6-dichloro-1,5-naphthyridine derivatives are obtained through Vilsmeier-Haack cyclization starting from substituted pyridine precursors . Yield and purity depend on temperature control (e.g., reflux conditions) and solvent choice (e.g., dioxane or phenyl ether). Isomer separation via chromatography is critical due to competing substitution pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : ¹H NMR is essential for identifying substitution patterns. For example, the AX spin system in the aromatic region distinguishes protons in the unsubstituted ring, while coupling constants (e.g., J = 8–10 Hz) confirm adjacent protons . Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 199.04 for C₈H₄Cl₂N₂) and fragmentation patterns to verify halogen retention .

Q. How should this compound be stored to maintain stability, and what are its degradation risks?

- Methodological Answer : Store in sealed containers at 2–8°C, protected from light. Prolonged exposure to heat or moisture may hydrolyze chloro substituents, forming hydroxylated byproducts. Stability studies show decomposition under acidic conditions (e.g., 5M HCl), though mild hydrolysis can selectively remove methoxy groups without affecting chlorides .

Q. What are the key reactivity trends of this compound in nucleophilic substitution reactions?

- Methodological Answer : The 2- and 4-chloro positions exhibit differential reactivity. The 4-position is more electrophilic due to electron-withdrawing effects from the adjacent nitrogen, enabling selective substitution with amines (e.g., benzylamine at 180°C) or hydrazine (68% yield in dioxane) . Steric hindrance at the 2-position often necessitates harsher conditions for substitution.

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals to identify reactive sites. For Suzuki-Miyaura couplings, the 4-chloro position typically shows higher electron deficiency (Mulliken charge ≈ +0.25), favoring oxidative addition with Pd(0) catalysts. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual isomers) or solvent effects in bioassays. Orthogonal purification (HPLC + recrystallization) and strict control of stereochemistry are critical. For example, 3% contamination with 3-chloro isomers can skew IC₅₀ values by >50% in enzyme inhibition studies . Dose-response curves should be validated using multiple assays (e.g., fluorescence polarization vs. SPR).

Q. How does the electronic nature of substituents influence the metabolic pathways of this compound in cellular models?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability by reducing CYP450-mediated oxidation. In contrast, electron-donating groups (e.g., -OCH₃) accelerate dechlorination. Radiolabeled studies (¹⁴C tracking) in hepatocytes quantify metabolite formation, while LC-MS/MS identifies intermediates like hydroxylated or glutathione-conjugated derivatives .

Q. What mechanistic insights explain the selective formation of this compound over other isomers in Meisenheimer reactions?

- Methodological Answer : The reaction of 1,5-naphthyridine 1-oxide with POCl₃/PCl₅ proceeds via a chlorophosphorane intermediate. Kinetic studies show that the 2-position is favored due to lower activation energy (ΔG‡ ≈ 25 kcal/mol vs. 28 kcal/mol for the 4-position). Isomer ratios (2,4-:2,6-:3,8- = 34:43:3) are controlled by steric interactions during transition-state formation .

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs) or catalysis?

- Methodological Answer : Post-synthetic modification via Sonogashira coupling introduces alkynyl linkers for MOF assembly. The compound’s nitrogen atoms act as Lewis basic sites for coordinating metals (e.g., Pd or Cu). X-ray crystallography confirms chelation geometries, while BET surface area analysis evaluates porosity enhancements in MOFs .

Q. What safety protocols are critical when handling this compound in high-throughput screening?

- Methodological Answer :

Use fume hoods with HEPA filters to avoid inhalation (H335 hazard). PPE includes nitrile gloves and polycarbonate goggles. Spills are neutralized with activated charcoal, followed by 10% sodium bicarbonate wash. Acute toxicity (LD₅₀ > 500 mg/kg in rats) necessitates strict waste disposal per EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.